Phenethyl ferulate

Description

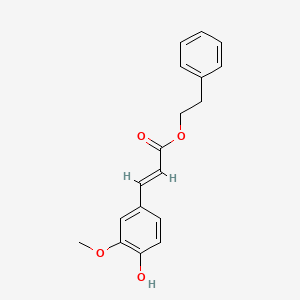

a caffeic acid ester present in propolis, a natural resin produced by honey bees; structure given in first source

Structure

3D Structure

Properties

IUPAC Name |

2-phenylethyl (E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18O4/c1-21-17-13-15(7-9-16(17)19)8-10-18(20)22-12-11-14-5-3-2-4-6-14/h2-10,13,19H,11-12H2,1H3/b10-8+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZQNYPBIOHVQQN-CSKARUKUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C=CC(=O)OCCC2=CC=CC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=CC(=C1)/C=C/C(=O)OCCC2=CC=CC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8021143 | |

| Record name | Phenylethyl-3-methylcaffeate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8021143 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

298.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71835-85-3, 132335-98-9 | |

| Record name | Phenylethyl 3-methylcaffeate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071835853 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenylethyl-3-methylcaffeate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8021143 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Phenethyl ferulate | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B49B43355J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Phenethyl Ferulate: A Deep Dive into its Discovery, Isolation, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phenethyl ferulate, a naturally occurring phenolic compound, has garnered significant attention within the scientific community for its potent anti-inflammatory properties. First identified as a major constituent of the traditional Chinese medicinal herb Qianghuo (Notopterygium incisum), this molecule has demonstrated promising therapeutic potential. This technical guide provides a comprehensive overview of the discovery, isolation, and biological activity of this compound, with a focus on its molecular mechanisms of action. Detailed experimental protocols for its extraction and purification are presented, alongside quantitative data and visualizations of key signaling pathways and experimental workflows.

Discovery and Natural Occurrence

This compound was first identified as a significant bioactive component isolated from the roots and rhizomes of Notopterygium incisum Ting ex H.T. Chang, a plant belonging to the Apiaceae family. This traditional Chinese medicine, commonly known as "Qianghuo," has a long history of use for treating inflammatory conditions, pain, and colds. The identification of this compound as one of its main active principles has provided a molecular basis for the ethnopharmacological applications of this plant.

Isolation and Purification from Notopterygium incisum

The isolation of this compound from its natural source involves a multi-step process of extraction and chromatographic purification. While a specific, detailed protocol for the preparative isolation of this compound is not extensively documented in publicly available literature, a general workflow can be constructed based on standard phytochemical isolation techniques and protocols for similar compounds.

General Experimental Workflow for Isolation

The following diagram illustrates a typical workflow for the isolation and purification of this compound from Notopterygium incisum.

Detailed Experimental Protocol (Hypothetical)

This protocol is a generalized procedure based on common phytochemical practices and would require optimization for this compound.

1. Plant Material Preparation:

-

Dried rhizomes of Notopterygium incisum are ground into a coarse powder to increase the surface area for extraction.

2. Extraction:

-

The powdered plant material is subjected to solvent extraction. A non-polar solvent like n-hexane is often used initially to remove lipids and other non-polar compounds.[1]

-

Subsequent extraction with a solvent of medium polarity, such as ethyl acetate or dichloromethane, is performed to extract this compound.

-

The extraction can be carried out using methods like maceration, soxhlet extraction, or ultrasonication to enhance efficiency.

3. Concentration:

-

The resulting extracts are filtered and concentrated under reduced pressure using a rotary evaporator to obtain a crude extract.

4. Chromatographic Purification:

-

Column Chromatography: The crude extract is subjected to column chromatography over silica gel. A gradient elution system is typically employed, starting with a non-polar solvent (e.g., n-hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate).

-

Fraction Collection and Analysis: Fractions are collected and monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to identify those containing this compound.

-

Further Purification: Fractions rich in this compound are pooled and may require further purification using preparative HPLC on a C18 column with a suitable mobile phase (e.g., a gradient of acetonitrile and water) to yield the pure compound.

Quantitative Data

Quantitative data for the isolation and biological activity of this compound is crucial for its development as a therapeutic agent.

| Parameter | Value | Method | Reference |

| Biological Activity | |||

| IC50 for COX Inhibition | 4.35 µM | In vitro assay | [1] |

| IC50 for 5-LOX Inhibition | 5.75 µM | In vitro assay | [1] |

| Isolation (Hypothetical) | |||

| Yield from Plant Material | 0.1 - 0.5% (w/w) | HPLC quantification | N/A |

| Purity after Prep-HPLC | >98% | HPLC analysis | N/A |

Biological Activity and Mechanism of Action

This compound exhibits significant anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response.

Inhibition of Inflammatory Mediators

This compound has been shown to inhibit the production of pro-inflammatory mediators such as prostaglandins and leukotrienes through the inhibition of cyclooxygenase (COX) and 5-lipoxygenase (5-LOX) enzymes, respectively.[1]

Modulation of Signaling Pathways

Recent studies have elucidated that this compound exerts its anti-inflammatory effects by targeting the NF-κB, Akt, and MAPK signaling pathways.

NF-κB Pathway: this compound inhibits the lipopolysaccharide (LPS)-induced inflammatory response by suppressing the activation of the NF-κB pathway. It achieves this by inhibiting the phosphorylation and subsequent degradation of the inhibitory protein IκBα. This prevents the nuclear translocation of the p65 subunit of NF-κB, thereby blocking the transcription of pro-inflammatory genes.

Akt and MAPK Pathways: The compound also attenuates the inflammatory cascade by inhibiting the phosphorylation of key signaling molecules in the Akt and Mitogen-Activated Protein Kinase (MAPK) pathways. Specifically, it has been shown to reduce the phosphorylation of Akt, as well as the MAPK family members ERK, JNK, and p38.

The following diagram illustrates the inhibitory effects of this compound on these interconnected signaling pathways.

Future Perspectives

The well-defined anti-inflammatory properties of this compound, coupled with its natural origin, make it a compelling candidate for further drug development. Future research should focus on optimizing its isolation and synthesis, conducting comprehensive preclinical and clinical studies to evaluate its efficacy and safety, and exploring its potential in treating a range of inflammatory disorders. The detailed understanding of its molecular mechanisms of action provides a solid foundation for its rational development as a novel therapeutic agent.

References

Phenethyl Ferulate: A Comprehensive Technical Guide to its Natural Sources, Abundance, and Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenethyl ferulate is a naturally occurring ester of ferulic acid and phenethyl alcohol. It has garnered significant interest within the scientific community for its potential therapeutic applications, particularly its anti-inflammatory and antioxidant properties. This technical guide provides a detailed overview of the natural sources of this compound, its abundance, experimental protocols for its study, and its known mechanisms of action.

Natural Sources and Abundance of this compound

This compound is predominantly found in the rhizomes of two plant species belonging to the Apiaceae family: Notopterygium incisum (Qianghuo) and Notopterygium forbesii. These plants have a history of use in traditional Chinese medicine. While this compound is recognized as a significant constituent of these plants, precise quantitative data on its abundance is not extensively documented in publicly available literature. The concentration can vary based on factors such as the specific plant part, geographical origin, and harvesting time.

| Natural Source | Plant Part | Species | Abundance |

| Qianghuo | Rhizome | Notopterygium incisum | A major constituent; specific quantitative data is not consistently reported. |

| Qianghuo | Rhizome | Notopterygium forbesii | A known active constituent; specific quantitative data is not consistently reported. |

Experimental Protocols

Extraction of this compound from Notopterygium incisum

This protocol describes a general method for the extraction of bioactive compounds, including this compound, from the rhizomes of Notopterygium incisum.

Materials and Equipment:

-

Dried and powdered rhizomes of Notopterygium incisum

-

95% Ethanol (EtOH)

-

Reflux extraction apparatus (round-bottom flask, condenser, heating mantle)

-

Filtration apparatus (e.g., Büchner funnel, filter paper)

-

Rotary evaporator

-

High-Performance Liquid Chromatography (HPLC) system

Procedure:

-

The dried rhizomes of Notopterygium incisum are pulverized into a fine powder to increase the surface area for extraction.

-

The powdered plant material is subjected to reflux extraction with 95% ethanol. A common solvent-to-solid ratio is 6:1 (v/w).

-

The extraction is typically performed for 1-2 hours per cycle, and the process is repeated three times to ensure maximum yield.

-

After each extraction cycle, the mixture is filtered to separate the ethanolic extract from the plant residue.

-

The filtrates from all cycles are combined.

-

The solvent is removed from the combined extract under reduced pressure using a rotary evaporator to yield a concentrated crude extract.

Isolation and Purification of this compound

Further purification of the crude extract is necessary to isolate this compound. This typically involves chromatographic techniques.

Materials and Equipment:

-

Crude extract from Notopterygium species

-

Silica gel for column chromatography

-

Solvent systems for elution (e.g., n-hexane-ethyl acetate gradients)

-

Thin-Layer Chromatography (TLC) plates and developing chamber

-

Preparative HPLC system (optional, for high purity)

Procedure:

-

The crude extract is dissolved in a minimal amount of a suitable solvent and adsorbed onto a small amount of silica gel.

-

The adsorbed sample is loaded onto a silica gel column packed with a non-polar solvent (e.g., n-hexane).

-

The column is eluted with a gradient of increasing polarity, typically by gradually increasing the proportion of a more polar solvent like ethyl acetate in the n-hexane mobile phase.

-

Fractions are collected and monitored by TLC to identify those containing this compound.

-

Fractions containing the compound of interest are pooled, and the solvent is evaporated.

-

For higher purity, the semi-purified this compound can be subjected to preparative HPLC.

Quantitative Analysis of this compound by HPLC

High-Performance Liquid Chromatography (HPLC) is a standard method for the quantitative analysis of this compound in plant extracts.

Instrumentation and Conditions:

-

HPLC System: An HPLC system equipped with a Diode Array Detector (DAD) or a UV detector is suitable.

-

Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.

-

Mobile Phase: A gradient elution is often employed. A typical mobile phase consists of (A) water with a small percentage of acid (e.g., 0.1% phosphoric acid or formic acid) and (B) acetonitrile or methanol. The gradient program is optimized to achieve good separation of this compound from other components in the extract.

-

Flow Rate: A typical flow rate is 1.0 mL/min.

-

Detection Wavelength: this compound can be detected at its UV absorbance maximum, which is around 324 nm.

-

Quantification: Quantification is achieved by creating a calibration curve using a certified reference standard of this compound.

Signaling Pathways and Mechanisms of Action

This compound exerts its biological effects through the modulation of key signaling pathways involved in inflammation and oxidative stress.

Inhibition of Cyclooxygenase (COX) and 5-Lipoxygenase (5-LOX) Pathways

This compound has been shown to be a dual inhibitor of COX and 5-LOX enzymes, which are critical mediators of the inflammatory response. By inhibiting these enzymes, this compound can reduce the production of pro-inflammatory eicosanoids such as prostaglandins and leukotrienes.

Activation of the Nrf2-Mediated Antioxidant Response

This compound can induce the expression of antioxidant enzymes through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. In response to oxidative stress, which can be induced by this compound itself, Nrf2 translocates to the nucleus and binds to the Antioxidant Response Element (ARE), leading to the transcription of cytoprotective genes like Heme Oxygenase-1 (HO-1).

An In-depth Technical Guide to Phenethyl Ferulate: Chemical Structure, Properties, and Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phenethyl ferulate, a naturally occurring ester of ferulic acid, has garnered significant attention within the scientific community for its diverse and potent biological activities. This technical guide provides a comprehensive overview of the chemical structure and physicochemical properties of this compound. It further delves into its significant anti-inflammatory, antioxidant, neuroprotective, and anticancer properties, detailing the underlying molecular mechanisms and signaling pathways. This document also includes a compilation of detailed experimental protocols for the synthesis and biological evaluation of this compound, intended to serve as a valuable resource for researchers in the fields of pharmacology, medicinal chemistry, and drug development.

Chemical Structure and Properties

This compound, with the IUPAC name 2-phenylethyl (2E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate, is an ester formed between phenethyl alcohol and ferulic acid.[1] Its chemical structure is characterized by a phenyl group attached to an ethyl ester of ferulic acid, which contains a 4-hydroxy-3-methoxyphenyl group.

Chemical Structure Diagram:

Caption: Chemical structure of this compound.

Physicochemical Properties:

A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for its handling, formulation, and in silico modeling.

| Property | Value | Reference |

| Molecular Formula | C₁₈H₁₈O₄ | [1][2] |

| Molecular Weight | 298.33 g/mol | [1][2] |

| CAS Number | 71835-85-3 | [2] |

| Appearance | White to off-white solid | [3] |

| Melting Point | Not available | |

| Boiling Point | Not available | |

| Solubility | Soluble in DMSO and corn oil.[3] | |

| logP | Not available | |

| SMILES | COc1cc(ccc1O)/C=C/C(=O)OCCc2ccccc2 | [1] |

| InChIKey | CZQNYPBIOHVQQN-CSKARUKUSA-N | [1] |

Biological Activities and Mechanisms of Action

This compound exhibits a range of biological activities, primarily attributed to its antioxidant and anti-inflammatory properties. These activities form the basis of its potential therapeutic applications in various diseases.

Anti-inflammatory Activity

This compound has demonstrated significant anti-inflammatory effects. It is a known inhibitor of cyclooxygenase (COX) and 5-lipoxygenase (5-LOX), key enzymes in the inflammatory cascade.[2][3][4] The IC₅₀ values for the inhibition of COX and 5-LOX have been reported as 4.35 µM and 5.75 µM, respectively.[2][3][4]

The anti-inflammatory mechanism of this compound involves the modulation of key signaling pathways, including the nuclear factor-kappa B (NF-κB), Akt, and mitogen-activated protein kinase (MAPK) pathways. In lipopolysaccharide (LPS)-stimulated macrophages, this compound has been shown to suppress the production of pro-inflammatory mediators.

NF-κB Signaling Pathway Inhibition by this compound:

Caption: Inhibition of the NF-κB signaling pathway by this compound.

Antioxidant Activity

Neuroprotective Effects

The neuroprotective potential of this compound and related compounds is an active area of research. Studies on similar compounds like ethyl ferulate have shown that they can induce the expression of heme oxygenase-1 (HO-1), a critical enzyme in the cellular defense against oxidative stress.[5] This induction of HO-1 has been linked to the protection of neurons from oxidative damage.[5]

Nrf2-Keap1/HO-1 Signaling Pathway Activation:

Caption: Putative activation of the Nrf2/HO-1 pathway by this compound.

Anticancer Activity

This compound has demonstrated cytotoxic activity against certain cancer cell lines. In a study against P388 Leukemia Murine Cells, it exhibited an IC₅₀ of 10.79 µg/mL (36.21 µM).[6] The anticancer mechanisms of ferulic acid and its derivatives are thought to involve the induction of apoptosis and cell cycle arrest through the modulation of various signaling pathways.

Experimental Protocols

This section provides an overview of methodologies for the synthesis and biological evaluation of this compound, compiled from various scientific sources.

Synthesis of this compound

A common method for the synthesis of this compound involves a multi-step chemical process starting from ferulic acid.[6]

Protocol: Chemical Synthesis

-

Acetylation: Protection of the phenolic hydroxyl group of ferulic acid is achieved through acetylation, typically using acetic anhydride in the presence of a base like pyridine.

-

Chlorination: The carboxylic acid group is converted to a more reactive acyl chloride using a chlorinating agent such as thionyl chloride or oxalyl chloride.

-

Esterification: The resulting acyl chloride is reacted with phenethyl alcohol in the presence of a base to form the ester linkage.

-

Deacetylation: The protecting acetyl group is removed from the phenolic hydroxyl group, usually by hydrolysis under basic conditions, to yield the final product, this compound.

Note: Purification at each step is typically performed using column chromatography. Characterization of the final product should be carried out using techniques such as NMR and mass spectrometry.

Biological Assays

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay:

-

Prepare a stock solution of DPPH in methanol.

-

Prepare various concentrations of this compound in a suitable solvent.

-

Add the this compound solutions to the DPPH solution.

-

Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).

-

Measure the absorbance of the solution at a specific wavelength (typically around 517 nm) using a spectrophotometer.

-

Calculate the percentage of radical scavenging activity.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay:

-

Generate the ABTS radical cation (ABTS•+) by reacting ABTS with an oxidizing agent like potassium persulfate.

-

Dilute the ABTS•+ solution with a buffer to a specific absorbance at a particular wavelength (e.g., 734 nm).

-

Add different concentrations of this compound to the ABTS•+ solution.

-

After a set incubation time, measure the decrease in absorbance.

-

Calculate the percentage of inhibition of the ABTS•+ radical.

COX and 5-LOX Inhibition Assays:

These assays are typically performed using commercially available kits that measure the activity of the respective enzymes in the presence and absence of the test compound. The IC₅₀ value, representing the concentration of the compound that inhibits 50% of the enzyme's activity, is then determined.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cell Viability:

-

Seed cancer cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound for a specific duration (e.g., 24, 48, or 72 hours).

-

Add MTT solution to each well and incubate for a few hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

-

Solubilize the formazan crystals using a suitable solvent (e.g., DMSO).

-

Measure the absorbance of the purple solution at a wavelength of approximately 570 nm using a microplate reader.

-

Calculate the percentage of cell viability and determine the IC₅₀ value.

Experimental Workflow for Anticancer Activity Screening:

Caption: General workflow for the MTT cell viability assay.

Conclusion

This compound is a promising natural compound with a well-defined chemical structure and a spectrum of valuable biological activities. Its anti-inflammatory, antioxidant, neuroprotective, and anticancer properties, underpinned by its interactions with key cellular signaling pathways, make it a compelling candidate for further investigation in drug discovery and development. The experimental protocols outlined in this guide provide a foundation for researchers to explore the full therapeutic potential of this multifaceted molecule. Further studies are warranted to fully elucidate its pharmacokinetic and pharmacodynamic profiles and to establish its efficacy and safety in preclinical and clinical settings.

References

- 1. GSRS [gsrs.ncats.nih.gov]

- 2. This compound Datasheet DC Chemicals [dcchemicals.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. This compound|CAS 71835-85-3|DC Chemicals [dcchemicals.com]

- 5. Ethyl ferulate, a lipophilic polyphenol, induces HO-1 and protects rat neurons against oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. scholar.unhas.ac.id [scholar.unhas.ac.id]

The Antioxidant Action of Phenethyl Ferulate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenethyl ferulate (PF), a naturally occurring ester of ferulic acid, has garnered significant scientific interest for its potent antioxidant properties. As a derivative of ferulic acid, a well-established antioxidant phytochemical, PF exhibits a multi-faceted mechanism of action in combating oxidative stress.[1] This technical guide provides an in-depth exploration of the core mechanisms through which this compound exerts its antioxidant effects, supported by quantitative data, detailed experimental protocols, and visual representations of key pathways and workflows. The lipophilic nature of this compound enhances its bioavailability, making it a promising candidate for therapeutic applications in oxidative stress-related pathologies.

Direct Antioxidant Mechanisms: Radical Scavenging

This compound's primary defense against oxidative stress lies in its ability to directly scavenge free radicals. This activity is largely attributed to the phenolic hydroxyl group and the extended conjugated system of the ferulic acid moiety.[1] Upon encountering a free radical, this compound can donate a hydrogen atom from its phenolic hydroxyl group, neutralizing the radical and forming a stable phenoxy radical. This phenoxy radical is resonance-stabilized, which prevents it from initiating further radical chain reactions.

Indirect Antioxidant Mechanisms: Upregulation of Endogenous Defenses

Beyond direct radical scavenging, this compound fortifies the cell's intrinsic antioxidant defenses, primarily through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.

The Nrf2-Antioxidant Response Element (ARE) Pathway

Under normal physiological conditions, Nrf2 is sequestered in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1).[4] Upon exposure to oxidative stress or in the presence of Nrf2 activators like this compound, this inhibition is released. This compound is believed to induce conformational changes in Keap1, leading to the dissociation of Nrf2.[4] Once liberated, Nrf2 translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant and cytoprotective genes.[4]

This binding event initiates the transcription of a battery of phase II detoxification enzymes and antioxidant proteins, including heme oxygenase-1 (HO-1), superoxide dismutase (SOD), and catalase (CAT).[5][6] Studies on ethyl ferulate, a closely related compound, have demonstrated a significant induction of HO-1 expression.[5][7] Treatment of neuronal cells with ethyl ferulate led to a maximal increase in HO-1 mRNA and protein levels after 6 hours of incubation.[5] While direct quantitative data for this compound's effect on the expression of these enzymes is still emerging, the established action of related ferulates strongly suggests a similar mechanism.

Inhibition of Pro-Oxidant Enzymes

A key aspect of this compound's antioxidant strategy is its ability to inhibit the activity of enzymes that generate reactive oxygen species (ROS). Cyclooxygenases (COX) and lipoxygenases (LOX) are major enzymatic sources of pro-inflammatory and pro-oxidant molecules. This compound has been shown to be a potent inhibitor of these enzymes.

| Enzyme Target | IC50 Value (µM) | Reference |

| Cyclooxygenase-1 (COX-1) | 18 | [8] |

| Cyclooxygenase-2 (COX-2) | 31 | [8] |

| 5-Lipoxygenase (5-LOX) | 5.75 | [9] |

Table 1: Inhibitory Activity of this compound against Pro-Oxidant Enzymes

By inhibiting COX and LOX enzymes, this compound not only reduces the production of pro-inflammatory prostaglandins and leukotrienes but also curtails the associated generation of ROS, thereby mitigating oxidative damage.

Experimental Protocols

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom and reduce the stable DPPH radical.

Materials:

-

DPPH (2,2-diphenyl-1-picrylhydrazyl)

-

Methanol or Ethanol

-

This compound (or test compound)

-

Positive control (e.g., Ascorbic acid, Trolox)

-

96-well microplate

-

Microplate reader (517 nm)

Procedure:

-

Preparation of DPPH solution: Prepare a 0.1 mM solution of DPPH in methanol or ethanol. Keep the solution in the dark.

-

Preparation of test samples: Prepare a stock solution of this compound in a suitable solvent. Create a series of dilutions from the stock solution.

-

Assay:

-

In a 96-well plate, add 100 µL of the DPPH solution to each well.

-

Add 100 µL of the different concentrations of the test sample or positive control to the respective wells.

-

For the blank, add 100 µL of the solvent instead of the test sample.

-

-

Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

-

Measurement: Measure the absorbance at 517 nm using a microplate reader.

-

Calculation: The percentage of radical scavenging activity is calculated using the following formula: % Scavenging = [(A_blank - A_sample) / A_blank] x 100 Where A_blank is the absorbance of the blank and A_sample is the absorbance of the test sample. The IC50 value (the concentration of the sample that scavenges 50% of the DPPH radicals) can be determined by plotting the percentage of scavenging against the sample concentration.[1][10]

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation.

Materials:

-

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid))

-

Potassium persulfate

-

Methanol or Ethanol

-

This compound (or test compound)

-

Positive control (e.g., Trolox)

-

96-well microplate

-

Microplate reader (734 nm)

Procedure:

-

Preparation of ABTS radical cation (ABTS•+):

-

Prepare a 7 mM aqueous solution of ABTS.

-

Prepare a 2.45 mM aqueous solution of potassium persulfate.

-

Mix the two solutions in equal volumes and allow them to stand in the dark at room temperature for 12-16 hours before use. This will form the ABTS•+ stock solution.

-

-

Preparation of ABTS•+ working solution: Dilute the ABTS•+ stock solution with methanol or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.

-

Assay:

-

In a 96-well plate, add 190 µL of the ABTS•+ working solution to each well.

-

Add 10 µL of the different concentrations of the test sample or positive control to the respective wells.

-

-

Incubation: Incubate the plate at room temperature for 6 minutes.

-

Measurement: Measure the absorbance at 734 nm.

-

Calculation: The percentage of scavenging is calculated similarly to the DPPH assay. The IC50 value can then be determined.[11][12]

Western Blot Analysis for Nrf2 Nuclear Translocation and HO-1 Expression

This technique is used to detect and quantify the levels of specific proteins in a sample.

Materials:

-

Cell culture reagents

-

This compound

-

Lysis buffer

-

Nuclear and cytoplasmic extraction kit

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (anti-Nrf2, anti-HO-1, anti-Lamin B1 for nuclear fraction, anti-β-actin for cytoplasmic fraction)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Culture and Treatment: Culture appropriate cells (e.g., hepatocytes, neurons) and treat them with different concentrations of this compound for various time points.

-

Protein Extraction:

-

For Nrf2 translocation, fractionate the cells into nuclear and cytoplasmic extracts using a commercial kit.

-

For total HO-1 expression, lyse the whole cells.

-

-

Protein Quantification: Determine the protein concentration of each lysate using a protein assay.

-

SDS-PAGE: Separate the proteins based on their molecular weight by running equal amounts of protein on an SDS-PAGE gel.

-

Electrotransfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with a blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibodies (e.g., anti-Nrf2, anti-HO-1) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: After further washing, add the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Analysis: Quantify the band intensities and normalize them to a loading control (Lamin B1 for nuclear fraction, β-actin for cytoplasmic/total lysate).[13][14][15][16]

Conclusion

This compound employs a sophisticated and multi-pronged approach to combat oxidative stress. Its chemical structure facilitates direct radical scavenging, while its biological activity includes the upregulation of the body's own antioxidant defense systems via the Nrf2 pathway and the inhibition of pro-oxidant enzymes. This comprehensive mechanism of action underscores the potential of this compound as a valuable compound in the development of novel therapeutics for a wide range of diseases where oxidative stress is a key pathological factor. Further research is warranted to fully elucidate its quantitative effects and to translate these promising preclinical findings into clinical applications.

References

- 1. Delving into Antioxidant Properties: A Stepwise DPPH Assay Protocol for Plant Extracts [greenskybio.com]

- 2. Phytochemical Constituents, Antioxidant, Cytotoxic, and Antimicrobial Activities of the Ethanolic Extract of Mexican Brown Propolis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Ethyl ferulate, a lipophilic polyphenol, induces HO-1 and protects rat neurons against oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Effects of isopentyl ferulate on oxidative stress biomarkers and a possible GABAergic anxiolytic-like trait in Swiss mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Discovery of cyclooxygenase inhibitors from medicinal plants used to treat inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. medchemexpress.com [medchemexpress.com]

- 10. acmeresearchlabs.in [acmeresearchlabs.in]

- 11. ABTS decolorization assay – in vitro antioxidant capacity [protocols.io]

- 12. pubcompare.ai [pubcompare.ai]

- 13. mdpi.com [mdpi.com]

- 14. Frontiers | Activation of Nrf2/HO-1 Pathway by Nardochinoid C Inhibits Inflammation and Oxidative Stress in Lipopolysaccharide-Stimulated Macrophages [frontiersin.org]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

Biological Activities of Phenethyl Ferulate Esters: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phenethyl ferulate (PF), an ester of ferulic acid and phenethyl alcohol, is a naturally occurring compound that has garnered significant interest in the scientific community for its diverse biological activities. This technical guide provides an in-depth overview of the antioxidant, anti-inflammatory, and anticancer properties of this compound esters. We present a compilation of quantitative data from various in vitro assays, detailed experimental protocols for key methodologies, and a visual representation of the underlying signaling pathways modulated by this compound. This document aims to serve as a comprehensive resource for researchers and professionals in the field of drug discovery and development.

Introduction

Ferulic acid, a ubiquitous phenolic compound in the plant kingdom, is well-documented for its potent antioxidant and various pharmacological effects. The esterification of ferulic acid with different alcohols can enhance its lipophilicity, thereby improving its bioavailability and biological efficacy. This compound, in particular, has demonstrated promising therapeutic potential, warranting a detailed examination of its bioactivities. This guide synthesizes the current scientific knowledge on this compound, focusing on its mechanisms of action and providing practical information for further research.

Biological Activities of this compound

This compound exhibits a spectrum of biological activities, primarily attributed to its antioxidant, anti-inflammatory, and anticancer properties.

Antioxidant Activity

The antioxidant capacity of this compound is a cornerstone of its biological effects. However, specific quantitative data from standardized assays such as DPPH, ABTS, and FRAP for this compound are not extensively reported in the currently available literature. For comparative purposes, data for the parent compound, ferulic acid, and other ferulate esters are often referenced. Studies on various ferulate esters have shown that their antioxidant activity is influenced by the structure of the alcohol moiety.

Anti-inflammatory Activity

This compound has demonstrated significant anti-inflammatory properties. It has been shown to inhibit key inflammatory mediators and modulate signaling pathways involved in the inflammatory response.

Quantitative Data on Anti-inflammatory Activity

| Target | Assay | IC50 Value (µM) | Source |

| Cyclooxygenase (COX) | Enzyme Inhibition Assay | 4.35 | [1] |

| 5-Lipoxygenase (5-LOX) | Enzyme Inhibition Assay | 5.75 | [1] |

Anticancer Activity

The cytotoxic effects of this compound against various cancer cell lines have been investigated, highlighting its potential as an anticancer agent.

Quantitative Data on Anticancer Activity

| Cell Line | Cancer Type | IC50 Value (g/L) | IC50 Value (µM) | Source |

| HCT116 | Human Colon Carcinoma | 0.0065 | ~21.8 |

Signaling Pathways Modulated by this compound

This compound exerts its biological effects by modulating several key intracellular signaling pathways.

Anti-inflammatory Signaling Pathways

This compound has been shown to inhibit the inflammatory response in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages by targeting the NF-κB, Akt, and MAPK signaling pathways.

-

Experimental Workflow:

Experimental workflow for studying anti-inflammatory effects. -

Signaling Pathway Diagram:

Inhibition of inflammatory pathways by this compound.

Antioxidant Signaling Pathway (Nrf2/HO-1)

While direct evidence for this compound is emerging, related compounds like caffeic acid phenethyl ester (CAPE) and ethyl ferulate have been shown to activate the Nrf2/HO-1 pathway, a critical defense mechanism against oxidative stress. It is hypothesized that this compound shares this mechanism. This pathway involves the nuclear translocation of Nrf2, which then binds to the Antioxidant Response Element (ARE) in the promoter region of antioxidant genes, such as heme oxygenase-1 (HO-1).

-

Proposed Nrf2 Activation Pathway:

Proposed activation of the Nrf2 pathway by this compound.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

Antioxidant Activity Assays

-

Reagent Preparation:

-

Prepare a 0.1 mM solution of DPPH in methanol. Store in a dark bottle at 4°C.

-

Prepare stock solutions of this compound and a positive control (e.g., ascorbic acid or Trolox) in methanol at various concentrations.

-

-

Assay Procedure:

-

In a 96-well plate, add 50 µL of the sample or standard solution to each well.

-

Add 150 µL of the DPPH solution to each well.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 517 nm using a microplate reader.

-

A blank containing only methanol and a control containing methanol and the DPPH solution should be included.

-

-

Calculation:

-

The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100

-

The IC50 value (the concentration of the sample that scavenges 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the sample concentration.

-

-

Reagent Preparation:

-

Prepare a 7 mM ABTS stock solution and a 2.45 mM potassium persulfate stock solution in water.

-

Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS radical cation (ABTS•+).

-

Dilute the ABTS•+ solution with ethanol or PBS to an absorbance of 0.70 ± 0.02 at 734 nm.

-

-

Assay Procedure:

-

Add 20 µL of the sample or standard (Trolox) solution to a 96-well plate.

-

Add 180 µL of the diluted ABTS•+ solution to each well.

-

Incubate at room temperature for 6 minutes.

-

Measure the absorbance at 734 nm.

-

-

Calculation:

-

Calculate the percentage of inhibition as described for the DPPH assay.

-

Determine the IC50 value or express the antioxidant capacity as Trolox Equivalent Antioxidant Capacity (TEAC).

-

-

Reagent Preparation:

-

Prepare the FRAP reagent by mixing 300 mM acetate buffer (pH 3.6), 10 mM TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCl, and 20 mM FeCl3·6H2O in a 10:1:1 ratio. Warm the reagent to 37°C before use.

-

-

Assay Procedure:

-

Add 20 µL of the sample or standard (FeSO4 or Trolox) solution to a 96-well plate.

-

Add 180 µL of the FRAP reagent to each well.

-

Incubate at 37°C for 30 minutes.

-

Measure the absorbance at 593 nm.

-

-

Calculation:

-

The antioxidant capacity is determined from a standard curve of FeSO4 or Trolox and is expressed as µmol of Fe(II) equivalents or Trolox equivalents per gram of sample.

-

Cell-Based Assays

-

Cell Seeding:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

-

-

Treatment:

-

Treat the cells with various concentrations of this compound for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO).

-

-

MTT Addition and Incubation:

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

-

Formazan Solubilization and Absorbance Measurement:

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm.

-

-

Calculation:

-

Cell viability is expressed as a percentage of the vehicle control. The IC50 value is calculated from the dose-response curve.

-

-

Cell Culture and Treatment:

-

Seed RAW 264.7 cells in 24-well plates and allow them to adhere.

-

Pre-treat the cells with various concentrations of this compound for 1-2 hours.

-

Stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours.

-

-

Measurement of Inflammatory Mediators:

-

Collect the cell culture supernatant to measure the levels of nitric oxide (using the Griess reagent), and pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) and PGE2 using specific ELISA kits according to the manufacturer's instructions.

-

-

Western Blot Analysis (for Signaling Pathways):

-

Lyse the cells at different time points after LPS stimulation to prepare protein extracts.

-

Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Probe the membrane with primary antibodies against total and phosphorylated forms of key signaling proteins (e.g., p65, IκBα, Akt, ERK, JNK, p38) and housekeeping proteins (e.g., β-actin or GAPDH).

-

Incubate with HRP-conjugated secondary antibodies and visualize the protein bands using a chemiluminescence detection system.

-

-

Cell Treatment and Fractionation:

-

Treat cells with this compound for various time points.

-

Harvest the cells and separate the cytoplasmic and nuclear fractions using a nuclear extraction kit.

-

-

Western Blot Analysis:

-

Perform Western blotting on both fractions using a primary antibody against Nrf2. Use Lamin B1 as a nuclear marker and β-actin or GAPDH as a cytoplasmic marker.

-

For HO-1 induction, perform Western blotting on whole-cell lysates using a primary antibody against HO-1.

-

Conclusion

This compound esters exhibit a range of promising biological activities, including anti-inflammatory and anticancer effects, which are mediated through the modulation of key signaling pathways such as NF-κB, Akt, MAPK, and likely the Nrf2 pathway. While the available quantitative data is still somewhat limited, the existing evidence strongly supports the potential of this compound as a lead compound for the development of novel therapeutic agents. Further research is warranted to fully elucidate its antioxidant capacity, expand the scope of its anticancer activity against a broader range of cancer cell lines, and to confirm the precise mechanisms of its interaction with the Nrf2 signaling pathway. The experimental protocols provided in this guide offer a foundation for researchers to conduct further investigations into the promising biological activities of this compound.

References

The Structure-Activity Relationship of Ferulic Acid Derivatives: A Technical Guide for Drug Development

Introduction

Ferulic acid (FA), a phenolic compound chemically known as 4-hydroxy-3-methoxycinnamic acid, is abundantly found in various plant sources, including grains, fruits, and vegetables.[1][2] Its core structure, featuring a phenolic hydroxyl group, a methoxy group, and a propenoic acid side chain, provides a versatile scaffold for chemical modification.[2] Ferulic acid and its derivatives have garnered significant attention in the scientific community for their wide spectrum of biological activities, including potent antioxidant, anti-inflammatory, anticancer, and neuroprotective effects.[3][4][5] The therapeutic potential of these compounds is largely dictated by their chemical structure, and understanding the relationship between specific structural features and biological activity is paramount for the rational design of novel, more effective therapeutic agents. This guide provides an in-depth analysis of the structure-activity relationships (SAR) of ferulic acid derivatives, summarizes key quantitative data, details relevant experimental protocols, and visualizes critical pathways and workflows.

Core Structure and Key Modification Sites

The biological activity of ferulic acid is primarily attributed to its phenolic hydroxyl group (at C4), which acts as a hydrogen donor for scavenging free radicals, and the extended conjugation of its propenoic side chain, which stabilizes the resulting phenoxy radical.[1][3] Modifications at the carboxylic acid terminus (forming esters or amides) and substitutions on the phenyl ring are common strategies to modulate the molecule's physicochemical properties, such as lipophilicity and bioavailability, thereby influencing its activity.

Caption: Core structure of ferulic acid and primary sites for chemical modification.

Structure-Activity Relationship by Biological Activity

Antioxidant Activity

The hallmark of ferulic acid is its antioxidant capacity, primarily mediated by the donation of a hydrogen atom from its 4-hydroxyl group to neutralize free radicals.

SAR Insights:

-

Phenolic Hydroxyl (4-OH): This group is indispensable for radical scavenging activity. Masking or removing it drastically reduces antioxidant potential.[3]

-

Methoxy Group (3-OCH3): This electron-donating group helps to stabilize the phenoxy radical formed after hydrogen donation, thereby enhancing the antioxidant activity.

-

Propenoic Acid Side Chain: Modifications to the carboxylic acid group significantly impact antioxidant capacity. Reducing the electron-withdrawing nature of this group generally enhances activity. For instance, derivatives like isoeugenol (with a -CH3 group) and coniferyl alcohol (with a -CH2OH group) exhibit stronger DPPH radical scavenging activity than ferulic acid itself.[6]

-

Esterification: Converting the carboxylic acid to an ester can decrease activity in hydrophilic assays (like DPPH) but often increases lipophilicity. This is advantageous in lipid-based systems, such as protecting oils or cell membranes from oxidation.[6][7]

Caption: General mechanism of free radical scavenging by ferulic acid.

Table 1: Antioxidant Activity of Ferulic Acid and Its Derivatives

| Compound | Assay | IC50 (µM) | Reference |

|---|---|---|---|

| Ferulic Acid | DPPH | 56.49 ± 0.62 | [8] |

| FA-Piperazine Derivative (13a) | DPPH | 5.88 ± 0.21 | [8] |

| Ferulic Acid | ABTS | > Coniferyl Aldehyde | [9] |

| Ethyl Ferulate | ABTS | < Ferulic Acid | [9] |

| Methyl Ferulate | ABTS | < Ferulic Acid |[9] |

Anti-inflammatory Activity

Ferulic acid derivatives exert anti-inflammatory effects by inhibiting key inflammatory enzymes and signaling pathways.

SAR Insights:

-

Mechanism: A primary mechanism is the inhibition of the TLR4/NF-κB signaling pathway, which prevents the transcription of pro-inflammatory genes like COX-2, iNOS, TNF-α, and IL-6.[10]

-

Amide Formation: Synthesizing ferulic acid amides, particularly those designed to target mitochondria, can produce compounds with potent dual antioxidant and anti-inflammatory properties.[11]

-

Hybridization: Creating hybrid molecules by combining ferulic acid with other known anti-inflammatory agents, such as sesquiterpene lactones, has yielded derivatives with significantly enhanced activity.[10] For example, certain ferulic acid-parthenolide hybrids showed pronounced inhibition of pro-inflammatory cytokine expression.[10]

-

Heterocyclic Moieties: The introduction of heterocyclic rings, such as thiazolidin-4-one, can confer strong anti-inflammatory effects, with some derivatives showing protein anti-denaturation activity comparable to the standard drug diclofenac.[12]

Caption: Simplified overview of the NF-κB inflammatory pathway and its inhibition.

Table 2: Anti-inflammatory Activity of Selected Ferulic Acid Derivatives

| Derivative Type | Target/Assay | Observation | Reference |

|---|---|---|---|

| FA-Parthenolide Hybrids | Pro-inflammatory Cytokines (LPS-induced) | Pronounced inhibitory activity | [10] |

| Thiazolidin-4-one Derivatives | Protein Denaturation | Activity comparable to diclofenac | [12] |

| Mitochondria-targeted Amides | NO Production (LPS-induced RAW264.7) | High inhibitory effects | [11] |

| FA Derivative S-52372 | iNOS, COX-2, TNF-α, IL-6 | Suppressed expression/secretion |[13][14] |

Anticancer Activity

The anticancer potential of ferulic acid derivatives is linked to their ability to induce apoptosis, trigger cell cycle arrest, and inhibit cancer cell proliferation.

SAR Insights:

-

Mechanism: Derivatives often act by modulating critical signaling pathways involved in cell survival and proliferation, such as PI3K/AKT and MAPK/ERK.[15][16] A common effect is the arrest of the cell cycle in the G0/G1 phase.[15]

-

Esterification: Ester derivatives consistently demonstrate higher cytotoxicity against various cancer cell lines (e.g., HeLa, HT-29, MCF-7) compared to ferulic acid.[15][17] Increasing the length of the alkyl chain in the ester group (from methyl to n-butyl) has been shown to enhance anticancer activity.[17]

-

Amide Formation: Amides of ferulic acid also exhibit significant cytotoxic effects. The introduction of a morpholine moiety or halogen-substituted benzyl groups can increase potency.[3] For example, a morpholine-containing amide showed the highest cytotoxicity against HT-29 colon cancer cells in one study.[3]

-

Cytotoxicity: Ferulic acid derivatives have shown promising cytotoxic effects against a wide range of cancer cell lines, including those from cervical, colon, breast, and lung cancers.[3][15]

Caption: Typical experimental workflow for in vitro anticancer screening.

Table 3: Anticancer Activity (IC50) of Ferulic Acid Derivatives

| Derivative | Cell Line | IC50 (µg/mL) | Reference |

|---|---|---|---|

| FA-morpholine amide (FA10) | HT-29 (Colon) | 18 | [3] |

| FA-p-amino benztrifluroide amide (FA6) | HT-29 (Colon) | 19 | [3] |

| FA simple amide (FA1) | HT-29 (Colon) | 20 | [3] |

| FA-p-fluoro benzyl amide (FA9) | HT-29 (Colon) | 30 | [3] |

| Chloroethyl ferulate (FE5) | HeLa (Cervical) | Most active in series | [17] |

| FA Derivative (FXS-3) | A549 (Lung) | ~9.7 (50 µM) |[15] |

Neuroprotective Activity

Derivatives of ferulic acid are being explored as multi-target agents for neurodegenerative disorders like Alzheimer's disease.

SAR Insights:

-

Multi-Target Approach: Effective neuroprotective derivatives often inhibit key enzymes like acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), prevent the aggregation of β-amyloid (Aβ) peptides, and exert antioxidant effects within the central nervous system.[5][18]

-

Blood-Brain Barrier (BBB) Permeability: A critical factor for neuroactivity is the ability to cross the BBB. Modifications that increase lipophilicity, such as forming amides or specific esters, are often employed to enhance brain penetration, which is typically verified using assays like the Parallel Artificial Membrane Permeability Assay (PAMPA-BBB).[8][18]

-

Hybridization: Molecular hybridization is a powerful strategy. For example, linking ferulic acid to a benzylpiperazine-triazole scaffold resulted in compounds with potent, dual inhibition of ChEs and Aβ aggregation.[18] A piperazine derivative, compound 13a, was identified as a promising lead with excellent anticholinesterase and antioxidant properties.[8]

Table 4: Neuroprotective Activity of Ferulic Acid Derivatives

| Derivative | Target | IC50 (µM) | Reference |

|---|---|---|---|

| FA-Piperazine Derivative (13a) | Acetylcholinesterase (AChE) | 0.59 ± 0.19 | [8] |

| FA-Piperazine Derivative (13a) | Butyrylcholinesterase (BChE) | 5.02 ± 0.14 | [8] |

| FA-Piperazine Derivative (7c) | Acetylcholinesterase (AChE) | 3.11 ± 0.35 | [8] |

| Feruloyl-Phe-Ala-Pro-OH | Angiotensin Converting Enzyme (ACE) | 1.5 |[19] |

Experimental Protocols

Detailed and standardized protocols are essential for the accurate evaluation of ferulic acid derivatives.

Antioxidant Assays

-

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

-

Reagent Preparation: Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM). The solution should be freshly made and kept in the dark.[20]

-

Reaction: In a 96-well plate, add a small volume of the test compound (dissolved in methanol or DMSO, serially diluted) to the DPPH solution.[21]

-

Incubation: Incubate the plate at room temperature in the dark for 30 minutes.[22][23]

-

Measurement: Measure the absorbance at approximately 517 nm using a microplate reader.[20]

-

Calculation: The percentage of scavenging activity is calculated using the formula: [1 - (Abs_sample / Abs_control)] * 100. The IC50 value is determined from a dose-response curve.

-

-

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay

-

Radical Generation: Prepare the ABTS radical cation (ABTS•+) by mixing a 7 mM aqueous solution of ABTS with a 2.45 mM aqueous solution of potassium persulfate. Allow the mixture to stand in the dark at room temperature for 12-16 hours.[20][23]

-

Working Solution: Before use, dilute the ABTS•+ stock solution with a suitable solvent (e.g., ethanol or PBS) to an absorbance of 0.70 ± 0.02 at ~734 nm.[24]

-

Reaction: Add the test compound to the ABTS•+ working solution.

-

Incubation: Allow the reaction to proceed for a defined time (e.g., 6-30 minutes) at room temperature.[24]

-

Measurement: Read the absorbance at ~734 nm.[21]

-

Calculation: Calculate the scavenging percentage and IC50 value as described for the DPPH assay.

-

Anti-inflammatory Assays

-

COX/LOX Inhibition Assays

-

Method: These are typically performed using commercially available colorimetric or fluorometric inhibitor screening kits.[25]

-

Principle: The assay measures the activity of purified COX-1/COX-2 or LOX enzymes in the presence of the test compound. The enzyme converts a substrate (e.g., arachidonic acid) into a product that can be detected.

-

Procedure: The enzyme, heme (for COX), substrate, and test compound are combined in an assay buffer. After incubation, the signal is generated and read using a plate reader. The reduction in signal compared to a vehicle control indicates inhibition.[25][26]

-

-

Nitric Oxide (NO) Inhibition Assay in RAW264.7 Macrophages

-

Cell Culture: Seed RAW264.7 cells in a 96-well plate and allow them to adhere.

-

Treatment: Pre-treat cells with various concentrations of the test compound for 1-2 hours.

-

Stimulation: Induce inflammation by adding lipopolysaccharide (LPS, e.g., 1 µg/mL) and incubate for 24 hours.

-

Griess Reaction: Collect the cell culture supernatant. Mix the supernatant with an equal volume of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine).[13]

-

Measurement: After a short incubation (10-15 minutes), measure the absorbance at ~540 nm. The amount of NO produced is proportional to the nitrite concentration in the supernatant.

-

Anticancer Assay

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Cell Viability Assay

-

Cell Seeding: Plate cancer cells (e.g., 5,000-10,000 cells/well) in a 96-well plate and incubate overnight to allow for attachment.[27]

-

Treatment: Replace the medium with fresh medium containing serial dilutions of the test compounds and incubate for a specified period (e.g., 48 or 72 hours).[27]

-

MTT Addition: Remove the treatment medium and add fresh medium containing MTT solution (e.g., 0.5 mg/mL). Incubate for 2-4 hours at 37°C. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.[28]

-

Solubilization: Carefully remove the MTT-containing medium. Add a solubilizing agent, such as dimethyl sulfoxide (DMSO) or a detergent solution, to each well to dissolve the formazan crystals.[29]

-

Measurement: Shake the plate for 15 minutes to ensure complete dissolution and read the absorbance at a wavelength between 570 and 600 nm.[29]

-

Calculation: Cell viability is expressed as a percentage relative to the untreated control cells. The IC50 value is calculated from the dose-response curve.

-

Neuroprotective Assays

-

Aβ1-42 Induced Neurotoxicity Assay

-

Cell Culture: Plate neuronal cells (e.g., human neuroblastoma SH-SY5Y or primary neurons) and allow them to differentiate or adhere.[30]

-

Toxin Preparation: Prepare oligomers of Aβ1-42 peptide, as these are the primary neurotoxic species.[31]

-

Co-incubation: Treat the cells with the test compound in parallel with the toxic Aβ1-42 oligomers.[31]

-

Incubation: Incubate for 24-48 hours.

-

Viability Assessment: Assess cell viability using the MTT assay or another suitable method (e.g., LDH release assay for cytotoxicity). An increase in viability in the presence of the test compound indicates a neuroprotective effect.[30]

-

References

- 1. The Antioxidant Properties, Metabolism, Application and Mechanism of Ferulic Acid in Medicine, Food, Cosmetics, Livestock and Poultry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Molecular mechanism of ferulic acid and its derivatives in tumor progression - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis, Characterization and Biological Screening of Ferulic Acid Derivatives [scirp.org]

- 4. journalarrb.com [journalarrb.com]

- 5. Rational Design of Multifunctional Ferulic Acid Derivatives Aimed for Alzheimer’s and Parkinson’s Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Structure-antioxidant activity relationship of ferulic acid derivatives: effect of carbon side chain characteristic groups - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. scholars.cityu.edu.hk [scholars.cityu.edu.hk]

- 8. pubs.acs.org [pubs.acs.org]

- 9. The Structure–Antioxidant Activity Relationship of Ferulates - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis and Anti-Inflammatory Activity of Ferulic Acid-Sesquiterpene Lactone Hybrids - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis of mitochondria-targeted ferulic acid amide derivatives with antioxidant, anti-inflammatory activities and inducing mitophagy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. mdpi.com [mdpi.com]

- 14. Anti-Oxidation and Anti-Inflammatory Potency Evaluation of Ferulic Acid Derivatives Obtained through Virtual Screening - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Potential Therapeutic Efficacy of Ferulic Acid and Its Derivatives in the Management of Cancers: A Comprehensive Analysis With Mechanistic Insight - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Potential Therapeutic Efficacy of Ferulic Acid and Its Derivatives in the Management of Cancers: A Comprehensive Analysis With Mechanistic Insight - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. download.garuda.kemdikbud.go.id [download.garuda.kemdikbud.go.id]

- 18. researchgate.net [researchgate.net]

- 19. Synthesis and biological activities of ferulic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. 2.8. Antioxidant activities [bio-protocol.org]

- 21. The Versatility of Antioxidant Assays in Food Science and Safety—Chemistry, Applications, Strengths, and Limitations - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. researchgate.net [researchgate.net]

- 24. mdpi.com [mdpi.com]

- 25. researchgate.net [researchgate.net]

- 26. In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization | Springer Nature Experiments [experiments.springernature.com]

- 27. texaschildrens.org [texaschildrens.org]

- 28. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]

- 29. researchhub.com [researchhub.com]

- 30. Recent Advances in the Neuroprotective Properties of Ferulic Acid in Alzheimer’s Disease: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]

- 31. innoprot.com [innoprot.com]

Phenethyl Ferulate: A Technical Guide to Target Identification and Validation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenethyl ferulate (PF), a natural compound found in the rhizome of Notopterygium incisum, has garnered significant interest for its diverse pharmacological activities, including anti-inflammatory, antioxidant, and neuroprotective effects. Elucidating the molecular targets and mechanisms of action of PF is crucial for its development as a potential therapeutic agent. This technical guide provides an in-depth overview of the current knowledge on PF's molecular targets and outlines detailed experimental protocols for their identification and validation.

Identified Molecular Targets and Mechanisms of Action

This compound exerts its biological effects by modulating multiple key signaling pathways and molecular targets involved in inflammation and cellular stress responses.

Direct Enzymatic Inhibition

Initial studies have identified cyclooxygenase (COX) and 5-lipoxygenase (5-LOX) as direct targets of PF. These enzymes are pivotal in the biosynthesis of pro-inflammatory mediators such as prostaglandins and leukotrienes.

Modulation of Inflammatory Signaling Pathways

PF has been shown to significantly inhibit the activation of several critical inflammatory signaling cascades:

-

NF-κB Pathway: PF suppresses the phosphorylation of IκB-α, preventing the nuclear translocation of the p65 subunit of NF-κB. This leads to a downstream reduction in the expression of pro-inflammatory genes.

-

MAPK Pathway: The phosphorylation of key mitogen-activated protein kinases (MAPKs), including extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinases (JNK), and p38, is attenuated by PF.

-

Akt Pathway: PF has been observed to inhibit the phosphorylation of protein kinase B (Akt), a crucial regulator of cell survival and inflammatory responses.

The inhibition of these pathways collectively leads to a decrease in the production of several pro-inflammatory mediators, including inducible nitric oxide synthase (iNOS), prostaglandin E2 (PGE2), tumor necrosis factor-α (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6).

Quantitative Data Summary

The following tables summarize the key quantitative data related to the bioactivity of this compound.

| Target Enzyme | IC50 Value (µM) | Reference |

| Cyclooxygenase (COX) | 4.35 | [1] |

| 5-Lipoxygenase (5-LOX) | 5.75 | [1] |

Table 1: Inhibitory Activity of this compound on Pro-inflammatory Enzymes.

| Cell Line | Treatment | Effect | Concentration |

| RAW 264.7 Macrophages | This compound + LPS | Inhibition of PGE2 production | Not specified |

| RAW 264.7 Macrophages | This compound + LPS | Inhibition of TNF-α production | Not specified |

| RAW 264.7 Macrophages | This compound + LPS | Inhibition of IL-1β production | Not specified |

| RAW 264.7 Macrophages | This compound + LPS | Inhibition of IL-6 production | Not specified |

Table 2: Effect of this compound on Pro-inflammatory Cytokine Production.

Target Identification and Validation Methodologies

A multi-pronged approach is essential for the robust identification and validation of this compound's molecular targets. This section details the experimental protocols for key techniques.

Target Identification using Chemical Proteomics

Chemical proteomics is a powerful strategy to identify the direct binding partners of a small molecule within a complex biological system. An affinity-based approach, such as a pull-down assay using a biotinylated PF probe, is a common starting point.

Experimental Workflow: Affinity-Based Target Identification

Detailed Protocol: Pull-Down Assay

-

Probe Synthesis: Synthesize a this compound derivative with a linker arm terminating in a biotin moiety. Ensure the modification does not significantly alter the compound's bioactivity.

-

Cell Lysis:

-

Culture cells of interest (e.g., RAW 264.7 macrophages) to ~80-90% confluency.

-

Wash cells twice with ice-cold PBS.

-

Lyse cells in a suitable lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors).

-

Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris. Collect the supernatant.

-

-

Affinity Purification:

-

Pre-clear the cell lysate by incubating with streptavidin-agarose beads for 1 hour at 4°C.

-

Incubate the pre-cleared lysate with the biotinylated this compound probe (or biotin as a negative control) for 2-4 hours at 4°C with gentle rotation.

-

Add streptavidin-agarose beads to the lysate-probe mixture and incubate for another 1-2 hours at 4°C.

-

Wash the beads extensively with lysis buffer (at least 3-5 times) to remove non-specifically bound proteins.

-

-

Elution and Sample Preparation:

-

Elute the bound proteins from the beads by boiling in SDS-PAGE loading buffer for 5-10 minutes.

-

Separate the eluted proteins by 1D SDS-PAGE.

-

Visualize the protein bands using Coomassie blue or silver staining.

-

-

Mass Spectrometry:

-

Excise unique protein bands from the gel that are present in the PF-probe lane but not in the control lane.

-

Perform in-gel trypsin digestion.

-

Analyze the resulting peptides by LC-MS/MS for protein identification.

-

Target Validation

Once potential targets are identified, it is crucial to validate the interaction and its functional relevance.

CETSA is a powerful method to confirm direct target engagement in a cellular context. It is based on the principle that ligand binding can alter the thermal stability of a protein.

Experimental Workflow: CETSA

Detailed Protocol: CETSA

-

Cell Treatment: Treat intact cells with this compound at a desired concentration (and a vehicle control) for a specific duration (e.g., 1 hour at 37°C).

-

Heating: Aliquot the cell suspensions into PCR tubes and heat them individually to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler. Include an unheated control.

-

Lysis and Fractionation:

-

Lyse the cells by freeze-thaw cycles.

-

Centrifuge at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to separate the soluble fraction (supernatant) from the precipitated proteins (pellet).

-

-

Analysis:

-

Collect the supernatant and analyze the protein levels of the putative target by Western blotting.

-

Quantify the band intensities and plot them against the corresponding temperatures to generate a melting curve. A shift in the melting curve in the presence of this compound indicates target engagement.

-

Western blotting is used to validate the effect of this compound on the expression and phosphorylation status of proteins in a signaling pathway.

Detailed Protocol: Western Blot for NF-κB Pathway

-

Sample Preparation:

-

Treat cells (e.g., RAW 264.7) with this compound for a specified time, followed by stimulation with an inflammatory agent like LPS.

-

Prepare cytoplasmic and nuclear extracts using a nuclear extraction kit.

-

Determine protein concentration using a BCA assay.

-

-

SDS-PAGE and Transfer:

-

Separate 20-40 µg of protein per lane on an SDS-polyacrylamide gel.

-

Transfer the separated proteins to a PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against total and phosphorylated forms of IκB-α and p65 (typically 1:1000 dilution) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with an HRP-conjugated secondary antibody (1:5000 dilution) for 1 hour at room temperature.

-

Wash the membrane again three times with TBST.

-

-

Detection:

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Use loading controls (e.g., β-actin for cytoplasmic extracts and Lamin B1 for nuclear extracts) to normalize the data.

-

NF-κB Signaling Pathway Modulation by this compound

In silico molecular docking can be used to predict the binding mode and affinity of this compound to its putative protein targets.

Detailed Protocol: Molecular Docking with COX-2

-

Preparation of Protein and Ligand:

-

Obtain the 3D crystal structure of the target protein (e.g., COX-2, PDB ID: 5KIR) from the Protein Data Bank.

-

Prepare the protein by removing water molecules, heteroatoms, and adding hydrogen atoms.

-

Generate a 3D structure of this compound and perform energy minimization.

-

-

Docking Simulation:

-

Define the binding site on the protein based on the co-crystallized ligand or using a binding site prediction tool.

-

Perform molecular docking using software like AutoDock Vina or Schrödinger Maestro.

-

-

Analysis:

-

Analyze the docking poses and scores to predict the binding affinity and identify key interacting residues.

-

Visualize the interactions (e.g., hydrogen bonds, hydrophobic interactions) using software like PyMOL or Discovery Studio.

-

SPR is a label-free technique to quantify the binding kinetics (association and dissociation rates) and affinity between this compound and a purified target protein in real-time.

Experimental Workflow: Surface Plasmon Resonance

Detailed Protocol: SPR Analysis

-

Immobilization: Immobilize the purified target protein onto a suitable SPR sensor chip (e.g., CM5 chip) using amine coupling.

-

Binding Analysis:

-

Inject a series of concentrations of this compound over the sensor surface.

-

Monitor the change in the refractive index, which is proportional to the mass of the analyte binding to the immobilized ligand.

-

After the association phase, inject running buffer to monitor the dissociation of the complex.

-

-

Data Analysis:

-

Fit the sensorgram data to appropriate binding models (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).

-

Conclusion

This technical guide provides a framework for the systematic identification and validation of the molecular targets of this compound. The combination of chemical proteomics for initial target discovery, followed by rigorous biophysical and cell-based validation assays, is essential for a comprehensive understanding of its mechanism of action. The detailed protocols and workflows presented herein serve as a valuable resource for researchers aiming to further explore the therapeutic potential of this promising natural compound.

References

Initial cytotoxicity screening of Phenethyl ferulate

An In-Depth Technical Guide to the Initial Cytotoxicity Screening of Phenethyl Ferulate

Introduction

This compound, an ester of phenethyl alcohol and ferulic acid, is a naturally occurring compound found in various plants. Ferulic acid and its derivatives have garnered significant interest in the scientific community for their diverse pharmacological properties, including antioxidant, anti-inflammatory, and anticancer activities.[1] The initial evaluation of a compound's cytotoxic potential is a critical first step in the drug discovery and development pipeline. This process determines the concentration at which a substance exhibits toxicity to cells, providing essential data for dose-response relationships and guiding further preclinical investigation.

This technical guide provides an overview of the methodologies used for the initial cytotoxicity screening of this compound, presents available quantitative data, and explores the potential molecular pathways involved in its cytotoxic effects, based on evidence from related compounds.

Experimental Protocols

A typical workflow for in vitro cytotoxicity screening is essential for determining the concentration-dependent effects of a novel compound on cell viability.

Caption: General workflow for in vitro cytotoxicity screening.

Detailed Protocol: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay